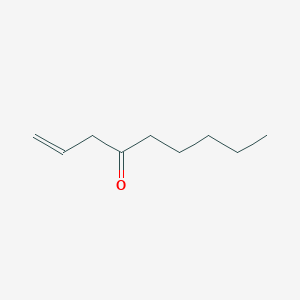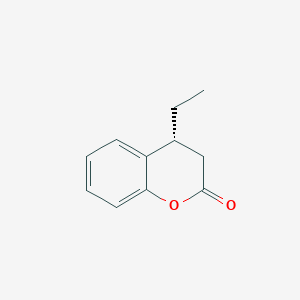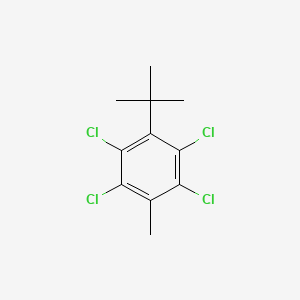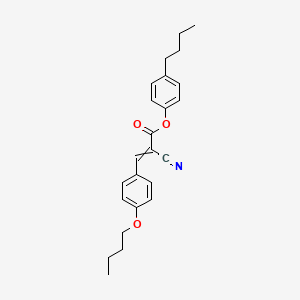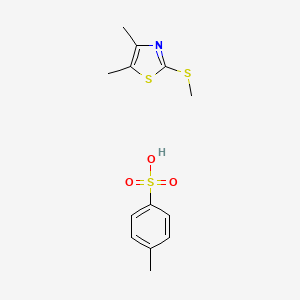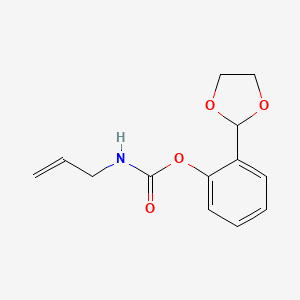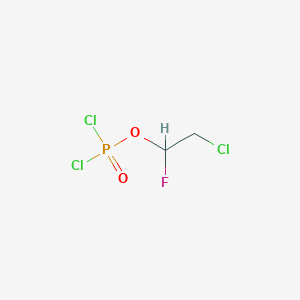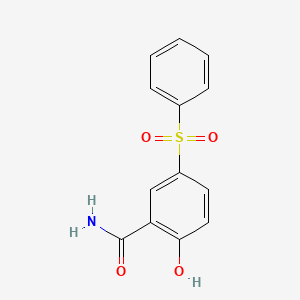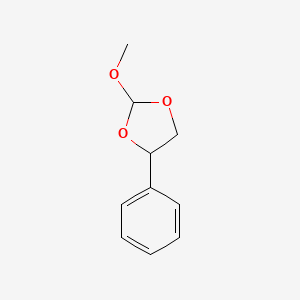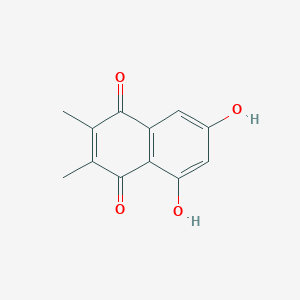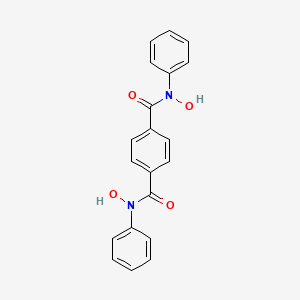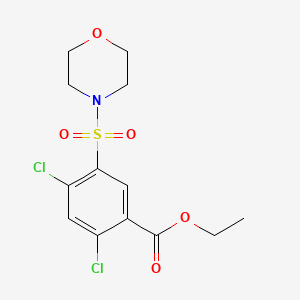
Benzoic acid, 2,4-dichloro-5-(4-morpholinylsulfonyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2,4-dichloro-5-(4-morpholinylsulfonyl)-, ethyl ester is a chemical compound with the molecular formula C11H11Cl2NO5S. It is known for its unique structure, which includes a benzoic acid core substituted with dichloro and morpholinylsulfonyl groups, and an ethyl ester functional group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,4-dichloro-5-(4-morpholinylsulfonyl)-, ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid, which is chlorinated to introduce the dichloro groups at the 2 and 4 positions.
Sulfonylation: The chlorinated benzoic acid is then subjected to sulfonylation using morpholine and a sulfonyl chloride reagent to introduce the morpholinylsulfonyl group at the 5 position.
Esterification: Finally, the carboxylic acid group of the benzoic acid derivative is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination of benzoic acid using chlorine gas.
Sulfonylation in Reactors: The sulfonylation step is carried out in industrial reactors with precise control over temperature and pressure.
Continuous Esterification: The esterification process is conducted in continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2,4-dichloro-5-(4-morpholinylsulfonyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2,4-dichloro-5-(4-morpholinylsulfonyl)-, ethyl ester is utilized in various fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Used in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2,4-dichloro-5-(4-morpholinylsulfonyl)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The dichloro groups and ethyl ester moiety contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-chlorosulfonyl-benzoic acid
- 2,4-Dichloro-5-nitro-benzoic acid
- 5-Chloro-2-(3,4-dichlorobenzyloxy)-benzoic acid
Uniqueness
Benzoic acid, 2,4-dichloro-5-(4-morpholinylsulfonyl)-, ethyl ester is unique due to the presence of the morpholinylsulfonyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents.
Properties
CAS No. |
61591-09-1 |
|---|---|
Molecular Formula |
C13H15Cl2NO5S |
Molecular Weight |
368.2 g/mol |
IUPAC Name |
ethyl 2,4-dichloro-5-morpholin-4-ylsulfonylbenzoate |
InChI |
InChI=1S/C13H15Cl2NO5S/c1-2-21-13(17)9-7-12(11(15)8-10(9)14)22(18,19)16-3-5-20-6-4-16/h7-8H,2-6H2,1H3 |
InChI Key |
LZLQOCJPPIPEIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


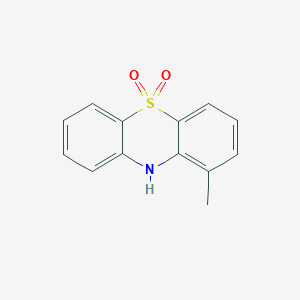
![7-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4,6,11-tetrone](/img/structure/B14579133.png)
![5-Diazo-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran](/img/structure/B14579137.png)
